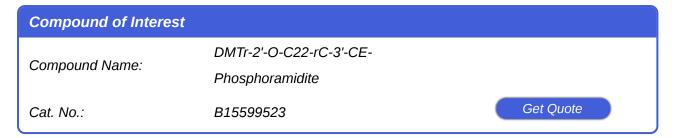


Carrier-Free Delivery of C22-Modified siRNA: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of small interfering RNA (siRNA) has been historically challenged by the necessity of sophisticated delivery vehicles to overcome biological barriers and ensure cellular uptake. The advent of carrier-free delivery systems, particularly through the chemical modification of siRNA with lipophilic moieties, represents a significant advancement in the field. This document provides detailed application notes and protocols for the carrier-free delivery of siRNA conjugated with a C22 saturated fatty acid (docosanoic acid).

C22-modified siRNAs leverage endogenous lipid transport pathways for systemic delivery and cellular internalization, thereby obviating the need for complex and potentially immunogenic carrier molecules. This approach has demonstrated promising results for gene silencing in extrahepatic tissues, such as skeletal and cardiac muscle, which are traditionally difficult to target. The C22 fatty acid moiety facilitates binding to serum proteins, primarily albumin and lipoproteins, which extends the circulation half-life and mediates uptake into target cells through receptor-mediated endocytosis.

These notes are intended to provide researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to effectively utilize C22-modified siRNA in their research and development endeavors.



Data Presentation In Vitro Gene Silencing Efficacy

The following table summarizes the in vitro gene silencing efficacy of C22-modified siRNA in various cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of siRNA required to achieve 50% knockdown of the target gene expression.

Cell Line	Target Gene	C22-siRNA IC50 (nM)	Unmodified siRNA IC50 (nM)	Reference
HeLa	Luciferase	~30 - 50	>1000 (without transfection agent)	[1]
HEK293	Target X	~40	>1000 (without transfection agent)	[1]
Muscle Cells (C2C12)	Myostatin	~50	>1000 (without transfection agent)	[2]
Cardiomyocytes	Target Y	~60	>1000 (without transfection agent)	[2]

Note: IC50 values are approximate and can vary based on experimental conditions, including cell density, incubation time, and the specific siRNA sequence.

In Vivo Biodistribution of C22-siRNA

This table presents the in vivo biodistribution of C22-modified siRNA in mice following subcutaneous administration. Data is shown as the concentration of siRNA in nanograms per milligram of tissue.



Tissue	C22-siRNA Concentration (ng/mg tissue)	Cholesterol-siRNA Concentration (ng/mg tissue)	Reference
Skeletal Muscle (Quadriceps)	~15	~5	[2]
Heart	~20	~8	[2]
Liver	~50	~60	[2][3]
Kidney	~30	~40	[3]
Lung	~10	~12	[4]
Spleen	~45	~50	[4]
Fat (Adipose Tissue)	~12	~15	[4]

Note: Biodistribution can be influenced by the route of administration, dose, and time point of analysis.

In Vivo Gene Silencing Efficacy

The following table summarizes the in vivo gene silencing efficacy of C22-modified siRNA in various tissues in mice.

Tissue	Target Gene	C22-siRNA Dose (mg/kg)	% Gene Knockdown	Reference
Skeletal Muscle	Myostatin	20	~55%	[2]
Heart	Myostatin	20	~80%	[2]
Liver	Apolipoprotein B	10	~70%	[5]

Experimental Protocols

Protocol 1: Synthesis of C22-Modified siRNA



This protocol outlines the general steps for the solid-phase synthesis of a C22-modified siRNA sense strand using phosphoramidite chemistry. The antisense strand is synthesized using standard RNA phosphoramidites.

Materials:

- · Controlled Pore Glass (CPG) solid support
- RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection
- · Docosanoic acid phosphoramidite
- Standard reagents for solid-phase oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
- Ammonia/methylamine solution for cleavage and deprotection
- Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection
- HPLC purification system

Procedure:

- Solid Support Preparation: Start with a CPG solid support suitable for RNA synthesis.
- Automated Solid-Phase Synthesis: Perform the automated synthesis of the siRNA sense strand on a DNA/RNA synthesizer.
 - Chain Elongation: Couple the standard RNA phosphoramidites according to the desired sequence.
 - C22 Conjugation: In the final coupling cycle at the 5' end, use the docosanoic acid phosphoramidite.
 - Standard Cycles: Each cycle consists of deblocking, coupling, capping, and oxidation.
- Cleavage and Deprotection:



- Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with a solution of ammonia and methylamine.
 [6]
- Evaporate the solution to dryness.
- 2'-O-Silyl Deprotection:
 - Resuspend the crude oligonucleotide in a solution of TEA·3HF to remove the 2'-O-TBDMS protecting groups.[7]
 - Incubate at 65°C for 1.5 hours.[7]
 - Quench the reaction with an appropriate buffer.
- Purification:
 - Purify the C22-modified siRNA strand using reverse-phase high-performance liquid chromatography (HPLC).
 - Synthesize and purify the unmodified antisense strand using standard protocols.
- Duplex Annealing:
 - Quantify the sense and antisense strands by UV spectrophotometry.
 - Mix equimolar amounts of the complementary strands in an annealing buffer (e.g., PBS).
 - Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the siRNA duplex.
- Quality Control:
 - Verify the identity and purity of the final C22-siRNA duplex by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Carrier-Free Delivery and Gene Silencing Assessment



This protocol describes the carrier-free delivery of C22-modified siRNA to cultured cells and the subsequent analysis of target gene knockdown.

Materials:

- Cultured mammalian cells (e.g., HeLa, C2C12)
- C22-modified siRNA duplex targeting the gene of interest
- Scrambled (non-targeting) C22-modified siRNA as a negative control
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for reverse transcription and quantitative PCR (RT-qPCR)
- · Reagents for Western blotting

Procedure:

- · Cell Seeding:
 - One day prior to transfection, seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of siRNA addition.
- siRNA Preparation:
 - Dilute the C22-siRNA and scrambled control siRNA to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in serum-free medium.
- Carrier-Free Transfection:
 - Aspirate the growth medium from the cells and wash once with PBS.
 - Add the siRNA-containing medium to the cells.



- o Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Analysis of Gene Knockdown (mRNA Level) by RT-qPCR:
 - After the incubation period, lyse the cells and extract total RNA using a suitable method.
 - Perform reverse transcription to synthesize cDNA.
 - Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
 - Calculate the percentage of gene knockdown relative to the cells treated with the scrambled control siRNA.
- Analysis of Protein Knockdown by Western Blotting:
 - After the incubation period, lyse the cells in a suitable lysis buffer.[8]
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).
 - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
 - Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein knockdown.

Protocol 3: In Vivo Delivery and Biodistribution Analysis

This protocol details the systemic administration of C22-modified siRNA to mice and the subsequent analysis of its biodistribution in various tissues.

Materials:

C57BL/6 mice (or other appropriate strain)



- C22-modified siRNA (can be fluorescently labeled, e.g., with Cy5, for imaging)
- Saline solution (0.9% NaCl)
- Anesthesia
- Surgical tools for tissue collection
- Reagents for siRNA quantification in tissues (e.g., stem-loop RT-qPCR)

Procedure:

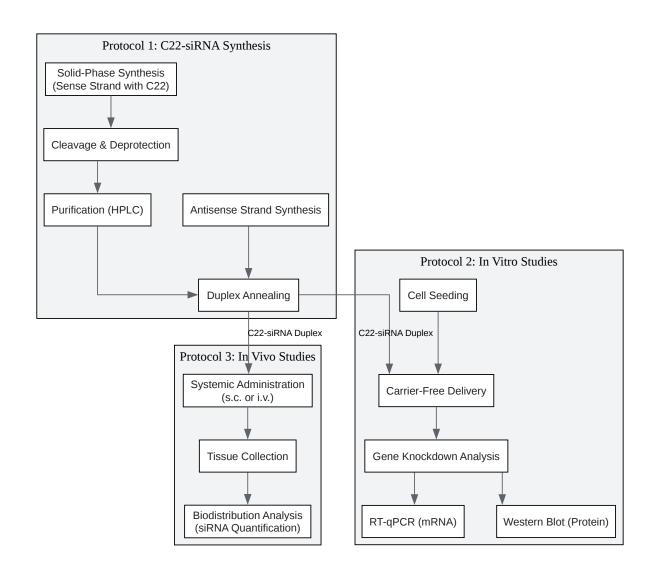
- · Animal Preparation:
 - Acclimatize the mice for at least one week before the experiment.
- siRNA Administration:
 - o Dissolve the C22-siRNA in sterile saline to the desired concentration.
 - Administer the siRNA solution to the mice via subcutaneous (s.c.) or intravenous (i.v.) injection. A typical dose is 10-20 mg/kg.
- Tissue Collection:
 - At predetermined time points (e.g., 24, 48, 72 hours) post-injection, anesthetize the mice.
 - Perfuse the animals with saline to remove blood from the organs.
 - Collect the tissues of interest (e.g., liver, heart, muscle, kidney, spleen, lung) and snapfreeze them in liquid nitrogen or store them in a suitable preservation solution.
- Quantification of siRNA in Tissues:
 - Homogenize the collected tissue samples.
 - Extract total RNA from the homogenates.



- Quantify the amount of siRNA in the total RNA samples using a sensitive and specific method such as stem-loop RT-qPCR.[9][10]
- Normalize the siRNA amount to the total RNA input or a spike-in control.
- Express the results as ng of siRNA per mg of tissue.

Mandatory Visualizations

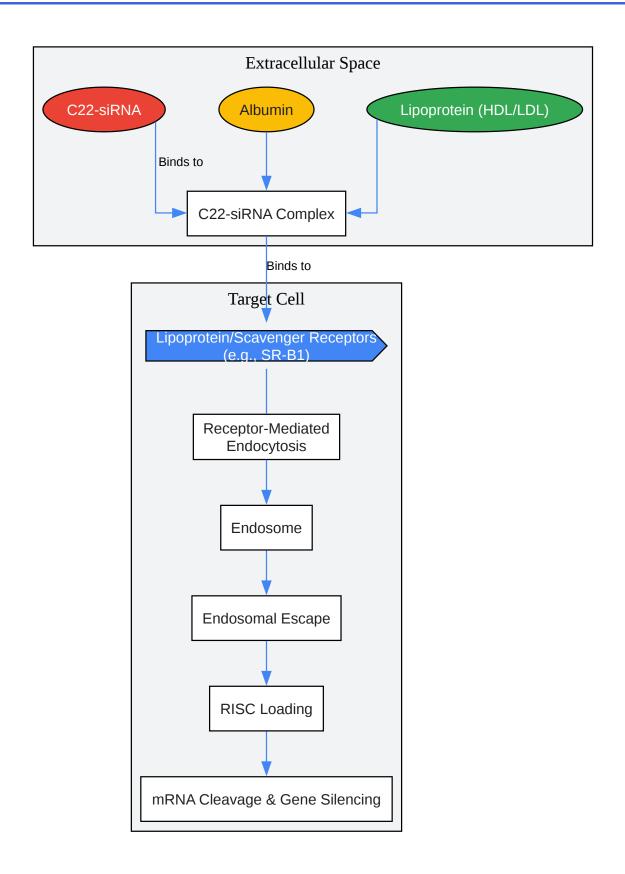




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Caption: Experimental workflow for C22-siRNA synthesis and evaluation.





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Caption: Cellular uptake and gene silencing pathway of C22-siRNA.



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